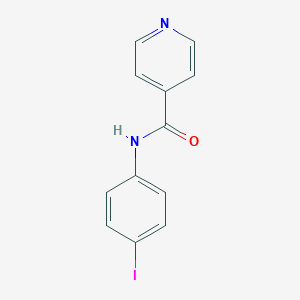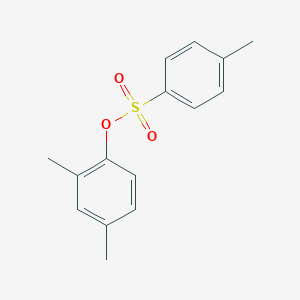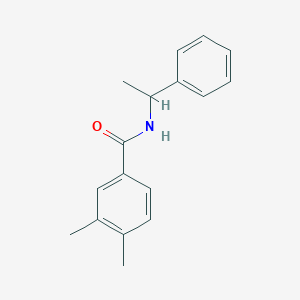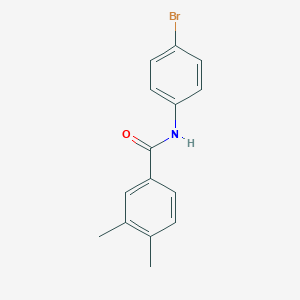
Bis(2-(phenoxycarbonyl)phenyl) naphthalene-2,6-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-(phenoxycarbonyl)phenyl) naphthalene-2,6-dicarboxylate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-(phenoxycarbonyl)phenyl) naphthalene-2,6-dicarboxylate typically involves the esterification of 2,6-naphthalenedicarboxylic acid with 2-(phenoxycarbonyl)phenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality of the compound.
化学反应分析
Types of Reactions
Bis(2-(phenoxycarbonyl)phenyl) naphthalene-2,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenoxy groups with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学研究应用
Bis(2-(phenoxycarbonyl)phenyl) naphthalene-2,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound is used in the production of high-performance polymers and materials.
作用机制
The mechanism of action of Bis(2-(phenoxycarbonyl)phenyl) naphthalene-2,6-dicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release active phenolic compounds, which can then interact with enzymes or receptors. The pathways involved may include signal transduction and metabolic processes.
相似化合物的比较
Similar Compounds
- Bis[4-(2-methyl-2-propanyl)phenyl] 2,6-naphthalenedicarboxylate
- Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
Uniqueness
Bis(2-(phenoxycarbonyl)phenyl) naphthalene-2,6-dicarboxylate is unique due to its specific ester groups and naphthalene core, which provide distinct reactivity and stability compared to similar compounds. Its versatility in various chemical reactions and applications makes it a valuable compound in scientific research.
属性
分子式 |
C38H24O8 |
|---|---|
分子量 |
608.6 g/mol |
IUPAC 名称 |
bis(2-phenoxycarbonylphenyl) naphthalene-2,6-dicarboxylate |
InChI |
InChI=1S/C38H24O8/c39-35(45-33-17-9-7-15-31(33)37(41)43-29-11-3-1-4-12-29)27-21-19-26-24-28(22-20-25(26)23-27)36(40)46-34-18-10-8-16-32(34)38(42)44-30-13-5-2-6-14-30/h1-24H |
InChI 键 |
KCRWSQHGQWRHMA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=O)OC5=CC=CC=C5C(=O)OC6=CC=CC=C6 |
规范 SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=CC4=C(C=C3)C=C(C=C4)C(=O)OC5=CC=CC=C5C(=O)OC6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![methyl 2-[2-(2,4-dichlorophenoxy)acetamido]benzoate](/img/structure/B311677.png)











